molecular formula C24H19ClN4O3 B2822623 6-[(3-chlorophenyl)methyl]-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 2380194-81-8

6-[(3-chlorophenyl)methyl]-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Cat. No.: B2822623
CAS No.: 2380194-81-8
M. Wt: 446.89
InChI Key: PGJVLGWUAZGKAV-UHFFFAOYSA-N
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Description

6-[(3-chlorophenyl)methyl]-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a complex heterocyclic compound that belongs to the triazoloquinazoline family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-chlorophenyl)methyl]-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorobenzyl chloride with 8,9-dimethoxy-2-phenyl-1,2,4-triazolo[1,5-c]quinazolin-5-one in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

6-[(3-chlorophenyl)methyl]-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazoline and triazole derivatives, which can have enhanced biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[(3-chlorophenyl)methyl]-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one involves its interaction with specific molecular targets. It is known to intercalate into DNA, disrupting the replication process and leading to cell death. This compound also inhibits certain enzymes involved in microbial metabolism, enhancing its antimicrobial efficacy .

Properties

IUPAC Name

6-[(3-chlorophenyl)methyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O3/c1-31-20-12-18-19(13-21(20)32-2)28(14-15-7-6-10-17(25)11-15)24(30)29-23(18)26-22(27-29)16-8-4-3-5-9-16/h3-13H,14H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJVLGWUAZGKAV-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=[NH+]C(=NN3C(=O)N2CC4=CC(=CC=C4)Cl)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN4O3+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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